

In-Depth Technical Guide to Racemic Ethyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-Hydroxybutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of racemic Ethyl 2-hydroxybutanoate. The information is intended to support research and development activities where this molecule is of interest.

Core Properties

The racemic mixture of Ethyl 2-hydroxybutanoate is a colorless to pale yellow liquid.^[1] It is an ester derived from 2-hydroxybutanoic acid and ethanol. Key identifiers and physicochemical properties are summarized below.

Identifiers and Synonyms

Identifier/Synonym	Value
IUPAC Name	ethyl 2-hydroxybutanoate ^[2]
CAS Number	52089-54-0 ^[2]
Molecular Formula	C ₆ H ₁₂ O ₃ ^[2]
Molecular Weight	132.16 g/mol ^[3]
Synonyms	Ethyl 2-hydroxybutyrate, 2-Hydroxy-n-butyric acid ethyl ester, Butanoic acid, 2-hydroxy-, ethyl ester ^[2]

Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Density	1.01 g/cm ³ [3]
Boiling Point	167 °C (estimated)
Flash Point	62.7 °C (estimated)
Solubility	Soluble in organic solvents, limited solubility in water[1]
logP (o/w)	0.344 (estimated)

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of racemic Ethyl 2-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the racemic mixture can be elusive, the following represents a predicted ¹H and ¹³C NMR spectral data based on its structure and data from analogous compounds.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
~4.20	Quartet	-OCH ₂ CH ₃	
~4.05	Triplet	-CH(OH)-	
~2.50	Singlet (broad)	-OH	
~1.70	Multiplet	-CH ₂ CH ₃	
~1.25	Triplet	-OCH ₂ CH ₃	
~0.90	Triplet	-CH ₂ CH ₃	

13C NMR	Chemical Shift (ppm)	Assignment
~175	C=O	
~70	-CH(OH)-	
~61	-OCH ₂ CH ₃	
~27	-CH ₂ CH ₃	
~14	-OCH ₂ CH ₃	
~10	-CH ₂ CH ₃	

Other Spectroscopic Data

Technique	Key Features
Infrared (IR)	Broad peak at ~3450 cm ⁻¹ (O-H stretch), strong peak at ~1730 cm ⁻¹ (C=O stretch)
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z = 132.0786

Experimental Protocols

Synthesis of Racemic Ethyl 2-hydroxybutanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of racemic Ethyl 2-hydroxybutanoate.

Materials:

- Racemic 2-hydroxybutanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve racemic 2-hydroxybutanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic Ethyl 2-hydroxybutanoate.

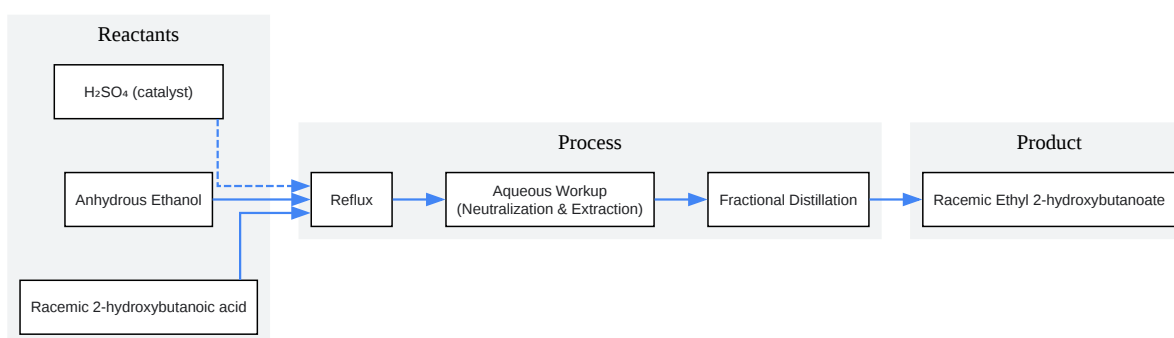
Biochemical Relevance

While direct signaling pathways involving Ethyl 2-hydroxybutanoate are not prominently documented, its corresponding carboxylic acid, 2-hydroxybutanoic acid, is a known metabolite. It is classified as a hydroxy fatty acid and is associated with fatty acid metabolism. Esters like Ethyl 2-hydroxybutanoate can be hydrolyzed in biological systems by esterases to yield the

corresponding alcohol (ethanol) and carboxylic acid. Therefore, the biochemical significance of Ethyl 2-hydroxybutanoate is likely linked to the metabolic pathways of 2-hydroxybutanoic acid.

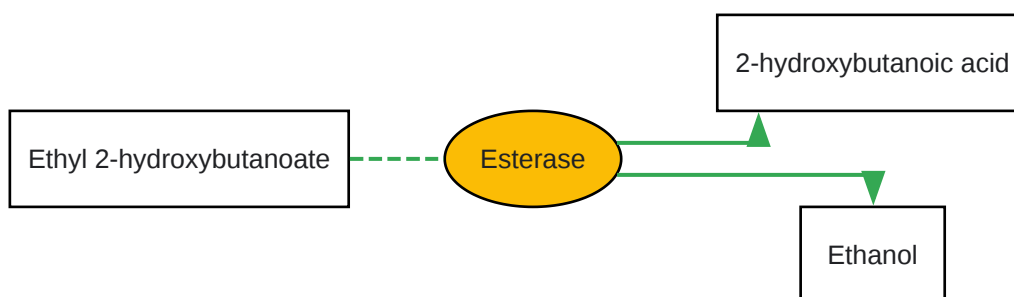
Visualizations

The following diagrams illustrate key processes related to Ethyl 2-hydroxybutanoate.



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Caption: Fischer Esterification Synthesis Workflow



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Caption: Enzymatic Hydrolysis of Ethyl 2-hydroxybutanoate

Safety Information

Ethyl 2-hydroxybutanoate is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

GHS Hazard Statement	Description
H227	Combustible liquid[2][3]
H315	Causes skin irritation[2][3]
H319	Causes serious eye irritation[2][3]
H335	May cause respiratory irritation[2][3]

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- To cite this document: BenchChem. [In-Depth Technical Guide to Racemic Ethyl 2-hydroxybutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057638#racemic-mixture-of-ethyl-2-hydroxybutanoate-properties]

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